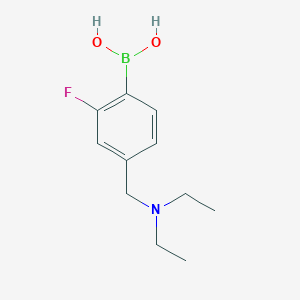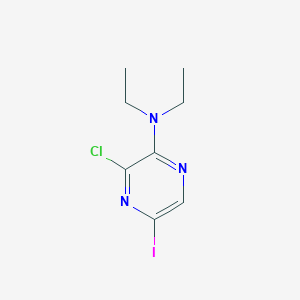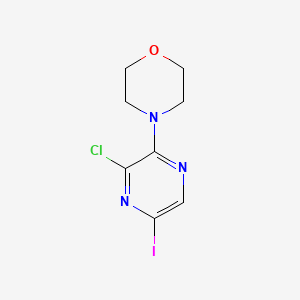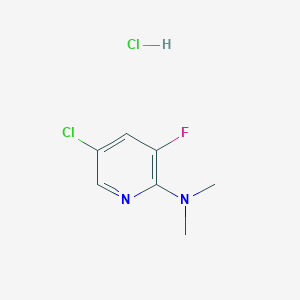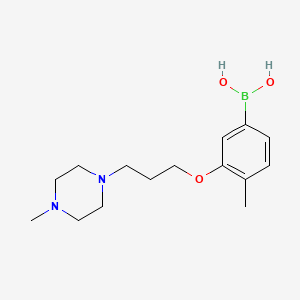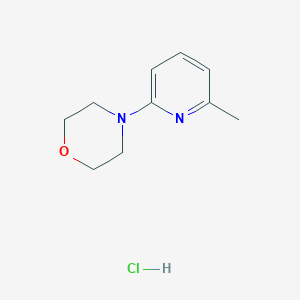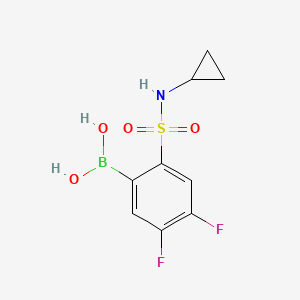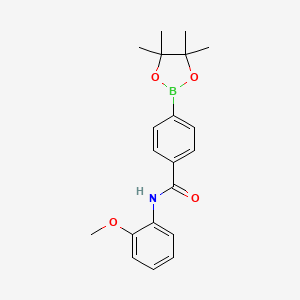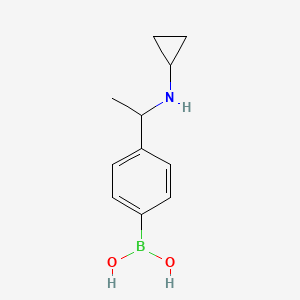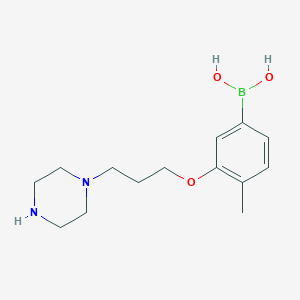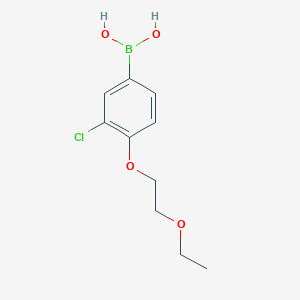
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is C10H14BClO4 . The InChI code is 1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate . They also participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .Physical And Chemical Properties Analysis
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” has a molecular weight of 244.48 g/mol . It is a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Inhibitors and Sensors
Boronic acids play a significant role in medicinal chemistry due to their unique electronic and chemical properties. They have been developed as potential therapeutic agents and chemical biology tools. For example, they can act as bacterial quorum sensing inhibitors, which are essential for controlling bacterial population behaviors .
Chemical Biology: Probes and Glycoprotein Recognition
In chemical biology, boronic acids are used as probes for detecting reactive oxygen species (ROS) and as modifiers for aptamers used in glycoprotein recognition. This is directly related to the ability of boronic acids to form reversible covalent complexes with sugars and other diols .
Organic Synthesis: Reagents and Catalysts
Organoboronic acids and boronic esters are widely used as reagents and catalysts in organic synthesis. They are stable, safe to handle, and considered green compounds due to their minimal environmental impact .
Sensing Applications: Homogeneous Assays and Heterogeneous Detection
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications, including homogeneous assays or heterogeneous detection methods .
Drug Development: Pharmacokinetic Characteristics
Introduction of boronic acids into drug molecules can improve various properties, including bioavailability and toxicity, due to the physicochemical characteristics of boronic acids .
Anticancer Research: Boronic Acid-Containing Drugs
The success of drugs like Bortezomib, which contains a boronic acid functional group, has sparked interest in investigating boronic acids as drugs for a wide range of diseases, including cancer .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVVIHYLJKXEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



